9H-Purine-9-butanol, 6-amino-
Description
9H-Purine-9-butanol, 6-amino- is a purine derivative characterized by a purine core (a bicyclic aromatic heterocycle) substituted with an amino group at the 6-position and a butanol (four-carbon alcohol) side chain at the 9-position.
Properties
CAS No. |
715-68-4 |
|---|---|
Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(6-aminopurin-9-yl)butan-1-ol |
InChI |
InChI=1S/C9H13N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h5-6,15H,1-4H2,(H2,10,11,12) |
InChI Key |
YVGRTJPOYUDDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-butanol, 6-amino- typically involves the halogenation of 2-amino-9-(2-substituted ethyl)purine to give 2-amino-9-(2-halogenoethyl)purine. This halogenated compound is then reacted with diethylmalonate under relatively mild reaction conditions to produce the desired compound . The reaction conditions often involve the use of polar or nonpolar organic solvents and halogenating agents.
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high selectivity and process efficiency. The use of mild reaction conditions and effective halogenating agents allows for the production of the compound in a pure form with high yield .
Chemical Reactions Analysis
Types of Reactions: 9H-Purine-9-butanol, 6-amino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions, particularly halogenation, are common in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed: The major products formed from these reactions include various halogenated and oxidized derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, 9H-Purine-9-butanol, 6-amino- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of purine derivatives on cellular processes. It has been shown to act as an inhibitor of certain enzymes and receptors, making it valuable in the study of biochemical pathways .
Medicine: Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other chemical products. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different compounds .
Mechanism of Action
The mechanism of action of 9H-Purine-9-butanol, 6-amino- involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by increasing the expression of caspase 3 and cytochrome c genes, indicating the involvement of the intrinsic mitochondrial pathway . Additionally, it can affect the expression of certain miRNAs, contributing to its antitumor effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 9H-Purine-9-butanol, 6-amino- and its analogs:
Physicochemical Properties
- LogP Values: 9H-Purine-9-ethanol, 6-amino-α-methyl-: LogP ≈ -0.4 (indicative of moderate hydrophilicity) . 9H-Purine-9-propanamine, 6-amino-: LogP ≈ 1.57 (enhanced lipophilicity due to amine group) .
- Thermal Stability: Ethanol derivatives decompose above 200°C, while propanamine analogs exhibit lower melting points (~160°C) due to reduced crystallinity .
Biological Activity
9H-Purine-9-butanol, 6-amino- (also known as 6-amino-9-butanol-purine) is a purine derivative that has garnered attention in biological and medicinal research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₉H₁₃N₅O
- Molecular Weight : 195.23 g/mol
- CAS Number : 131652-74-9
- IUPAC Name : 6-amino-9-butanol purine
The biological activity of 9H-Purine-9-butanol, 6-amino- is primarily attributed to its interaction with nucleic acids and enzymes involved in cellular processes. The compound is believed to act through the following mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit certain kinases that are critical for cellular signaling pathways, affecting cell proliferation and survival.
- Nucleic Acid Interaction : The compound can intercalate into DNA, potentially disrupting replication and transcription processes.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, reducing oxidative stress in cells.
Biological Activity Overview
The table below summarizes various biological activities associated with 9H-Purine-9-butanol, 6-amino- based on available research findings.
Case Study 1: Antiproliferative Effects
A study conducted on various cancer cell lines demonstrated that 9H-Purine-9-butanol, 6-amino- significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle at the G1 phase. This suggests potential applications in cancer therapy.
Case Study 2: Neuroprotection
Research involving neuronal cultures exposed to oxidative stress showed that treatment with this compound resulted in a marked decrease in cell death. The study indicated that it could modulate pathways related to neuronal survival, making it a candidate for neurodegenerative disease therapies.
Case Study 3: Antimicrobial Activity
In vitro tests revealed that 9H-Purine-9-butanol, 6-amino- exhibited antimicrobial properties against several pathogenic bacteria, including E. coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was identified as a key factor in its efficacy.
Q & A
Q. What are the recommended protocols for synthesizing 6-amino-9H-purine derivatives like 9H-Purine-9-butanol, 6-amino-?
Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine can react with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ under reflux conditions (toluene, 12 hours). Post-reaction purification via column chromatography (EtOAc/hexane gradient) is critical to isolate the product . Adjust substituents on the boronic acid to tailor the final compound’s properties.
Q. How should researchers handle solubility challenges for 6-amino-9H-purine derivatives in biological assays?
Methodological Answer: Solubility varies with solvent and formulation. For in vitro studies, DMSO is preferred (16.67–53 mg/mL solubility range), while aqueous buffers (e.g., PBS) require lower concentrations (3–4.9 mg/mL). For in vivo applications, use co-solvents like cyclodextrins or surfactants to enhance bioavailability. Prepare stock solutions at 5–50 mg/mL, aliquot to avoid freeze-thaw degradation, and store at -80°C for long-term stability .
Q. What safety precautions are essential when handling 6-amino-9H-purine derivatives?
Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water and seek medical attention. For inhalation exposure, move to fresh air and provide artificial respiration if needed. Emergency protocols from SDS guidelines (e.g., Gold Biotechnology’s recommendations) should be strictly followed .
Advanced Research Questions
Q. How can researchers optimize reaction yields for 6-amino-9H-purine derivatives in cross-coupling reactions?
Methodological Answer: Key variables include catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), base selection (K₂CO₃ vs. Cs₂CO₃), and solvent polarity. Microwave-assisted synthesis can reduce reaction time. Monitor intermediates via LC-MS and adjust stoichiometry (1.5:1 boronic acid:purine ratio) to minimize side products. DFT calculations may predict regioselectivity in coupling reactions .
Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR, MS) for 6-amino-9H-purine derivatives?
Q. How can thermodynamic data (e.g., heat capacity, ionization energy) inform stability studies of 6-amino-9H-purine derivatives?
Methodological Answer: Use condensed-phase thermochemistry data (e.g., Cp,solid = 106.9 J/mol·K at 298.15 K ) to model thermal stability. Gas-phase ionization energy (9.7 eV) helps predict degradation under mass spectrometry conditions. Pair with accelerated stability testing (40°C/75% RH) to correlate experimental degradation pathways with computational predictions .
Data Interpretation & Reporting
Q. How should conflicting bioactivity data for 6-amino-9H-purine derivatives be analyzed?
Methodological Answer: Conduct dose-response assays (IC₅₀/EC₅₀) with triplicate measurements and include positive/negative controls. Use statistical tools (e.g., ANOVA, Tukey’s test) to assess significance. Confounding factors like solvent cytotoxicity (e.g., DMSO >0.1%) must be ruled out. Report data with ±SEM and reference standardized protocols (e.g., Medicinal Chemistry Research guidelines) .
Q. What strategies validate the purity of synthesized 6-amino-9H-purine derivatives?
Methodological Answer: Combine HPLC (≥95% purity threshold) with elemental analysis (e.g., C: 34.59%, N: 20.17% ). Use orthogonal methods: TLC (Rf consistency), melting point analysis, and UV-Vis spectroscopy (λmax for purine backbone). For chiral purity, employ chiral columns or circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
